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Compound of Interest

Compound Name: 4-Vinylphenol

Cat. No.: B1222589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
vinylphenol (p-hydroxystyrene), a valuable monomer in the synthesis of various polymers and

a significant compound in the food and beverage industry. This document details the nuclear

magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties of

4-vinylphenol, including experimental protocols and data interpretation, to support its

application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

4-vinylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-vinylphenol exhibits characteristic signals for the vinyl and

aromatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm)

relative to a standard reference, such as tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Vinyl H (trans to ring) ~6.65 dd J = 17.6, 10.9

Vinyl H (cis to ring) ~5.60 dd J = 10.9, 0.8

Vinyl H (geminal to

ring)
~5.15 dd J = 17.6, 0.8

Aromatic H (ortho to -

OH)
~6.75 d J = 8.5

Aromatic H (meta to -

OH)
~7.25 d J = 8.5

Hydroxyl H Variable br s -

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent,

concentration, and temperature.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of 4-vinylphenol.

Carbon Assignment Chemical Shift (δ, ppm)

C=CH₂ ~136.5

C=CH₂ ~113.0

Aromatic C (quaternary, attached to -OH) ~155.0

Aromatic C (quaternary, attached to vinyl) ~130.5

Aromatic CH (ortho to -OH) ~115.5

Aromatic CH (meta to -OH) ~127.5

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of 4-vinylphenol is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-vinylphenol in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of

solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for either ¹H or ¹³C nuclei.

Data Acquisition: Acquire the free induction decay (FID) signal. For ¹³C NMR, broadband

proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The

spectrum is then phased and baseline corrected. Chemical shifts are referenced to the

solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the general workflow for NMR spectroscopy.
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NMR Spectroscopy Workflow
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NMR Spectroscopy Workflow
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of 4-vinylphenol shows characteristic absorption bands for the hydroxyl,

vinyl, and aromatic groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3360 (broad) O-H stretch Phenolic -OH

~3080 =C-H stretch Vinyl

~3030 =C-H stretch Aromatic

~1630 C=C stretch Vinyl

~1610, 1510, 1445 C=C stretch Aromatic ring

~990, 910 =C-H bend (out-of-plane) Vinyl

~830 C-H bend (out-of-plane) 1,4-disubstituted aromatic

~1240 C-O stretch Phenol

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Experimental Protocol for IR Spectroscopy
For a solid sample like 4-vinylphenol, the KBr pellet method is commonly employed.

Sample Preparation: Grind a small amount (1-2 mg) of 4-vinylphenol with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum. A background spectrum of a pure KBr pellet is typically run first and

subtracted from the sample spectrum.

The workflow for preparing a KBr pellet for IR analysis is depicted below.

KBr Pellet Preparation for IR Spectroscopy
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KBr Pellet Preparation for IR Spectroscopy
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data
4-Vinylphenol, with its conjugated system of the vinyl group and the aromatic ring, exhibits a

characteristic absorption maximum (λmax) in the UV region.

Solvent λmax (nm)
Molar Absorptivity (ε,

L mol⁻¹ cm⁻¹)
log ε

Ethanol ~262 ~57,500 3.76

The high molar absorptivity is indicative of an allowed π → π* transition within the conjugated

system.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 4-vinylphenol of known concentration in a

suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series

of dilutions from the stock solution to find an optimal concentration that gives an absorbance

reading within the linear range of the instrument (typically 0.1 - 1.0).

Instrument Setup: Use a quartz cuvette with a defined path length (typically 1 cm). Fill the

reference cuvette with the pure solvent and the sample cuvette with the 4-vinylphenol
solution.

Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorption

spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument

automatically subtracts the absorbance of the solvent.

The logical relationship for a quantitative UV-Vis analysis is outlined in the following diagram.
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Quantitative UV-Vis Analysis Logic

Known Concentration (c)
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A = εcl
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-
Vinylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222589#4-vinylphenol-spectral-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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